molecular formula C4H6Br2 B6281798 (1E)-1,4-dibromobut-1-ene CAS No. 132124-79-9

(1E)-1,4-dibromobut-1-ene

Cat. No. B6281798
CAS RN: 132124-79-9
M. Wt: 213.9
InChI Key:
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Description

(1E)-1,4-dibromobut-1-ene, also known as 1,4-dibromobut-1-ene, is a volatile organic compound (VOC) that is used in a variety of scientific applications. It is a colorless liquid with a boiling point of 46°C and a molecular weight of 158.92 g/mol. It is an important intermediate in the synthesis of other compounds, such as 1,4-dibromobutane, and it is also used in the production of a variety of plastics, rubbers, and other materials. In addition, it is a key component in many industrial processes, such as the production of pesticides, pharmaceuticals, and dyes.

Scientific Research Applications

(1E)-(1E)-1,4-dibromobut-1-eneut-1-ene is used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including (1E)-1,4-dibromobut-1-eneutane, which is used as a flame retardant in the production of plastics and rubbers. Additionally, it is used in the synthesis of other compounds, such as (1E)-1,4-dibromobut-1-eneut-2-ene and (1E)-1,4-dibromobut-1-eneut-3-ene, which are used in the production of pesticides, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of (1E)-(1E)-1,4-dibromobut-1-eneut-1-ene is based on its ability to react with other compounds to form new compounds. For example, when it reacts with bromine, it forms (1E)-1,4-dibromobut-1-eneutane, which is used as a flame retardant in the production of plastics and rubbers. Additionally, when it reacts with ethylene, it forms (1E)-1,4-dibromobut-1-eneut-2-ene, which is used in the production of pesticides, pharmaceuticals, and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1E)-(1E)-1,4-dibromobut-1-eneut-1-ene are not well understood. It is known to be toxic to aquatic organisms, and it has been classified as a possible human carcinogen. Additionally, it has been shown to cause skin and eye irritation in humans, and it is known to be a respiratory irritant.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1E)-(1E)-1,4-dibromobut-1-eneut-1-ene in laboratory experiments is its low boiling point, which makes it easy to handle and store. Additionally, it is relatively inexpensive and widely available. However, it is important to note that (1E)-(1E)-1,4-dibromobut-1-eneut-1-ene is toxic and can cause skin and eye irritation, so proper safety precautions should be taken when handling it. Additionally, it is flammable, so it should be stored in a cool, dry place away from sources of ignition.

Future Directions

There are a number of potential future directions for the use of (1E)-(1E)-1,4-dibromobut-1-eneut-1-ene. One possible direction is the development of new synthetic methods for the synthesis of other compounds, such as (1E)-1,4-dibromobut-1-eneutane and (1E)-1,4-dibromobut-1-eneut-2-ene. Additionally, it could be used in the development of new flame retardants, pesticides, pharmaceuticals, and dyes. Finally, it could be used in the development of new materials, such as plastics and rubbers.

Synthesis Methods

(1E)-(1E)-1,4-dibromobut-1-eneut-1-ene can be synthesized via a variety of methods, including the use of bromine and a Grignard reagent. The Grignard reagent is generally used in conjunction with an aqueous solution of bromine, resulting in the formation of (1E)-(1E)-1,4-dibromobut-1-eneut-1-ene. Additionally, the compound can be synthesized via the reaction of 1-butene with bromine in an aqueous solution, or by the reaction of 1-bromobutane with ethylene in an aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (1E)-1,4-dibromobut-1-ene can be achieved through a two-step process involving the bromination of 1,4-butadiene followed by elimination of hydrogen bromide.", "Starting Materials": [ "1,4-butadiene", "Bromine", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 1,4-butadiene", "- Add 1,4-butadiene to a reaction flask", "- Add bromine dropwise to the reaction flask while stirring at room temperature", "- Continue stirring for 2 hours", "- Collect the product by filtration and wash with water", "Step 2: Elimination of hydrogen bromide", "- Dissolve the product from step 1 in a solution of sodium hydroxide and water", "- Heat the solution to 60-70°C for 2 hours", "- Collect the product by filtration and wash with water", "Final Product: (1E)-1,4-dibromobut-1-ene" ] }

CAS RN

132124-79-9

Product Name

(1E)-1,4-dibromobut-1-ene

Molecular Formula

C4H6Br2

Molecular Weight

213.9

Purity

0

Origin of Product

United States

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